5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine
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Overview
Description
5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidine ring.
Imidazole Synthesis: The imidazole moiety can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Piperidine Synthesis: The piperidine ring can be prepared via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Shares the imidazole moiety and is used in similar applications.
2-Phenyl-1H-imidazole-4-carbohydrazide: Another imidazole derivative with potential biological activities.
Uniqueness
5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-12-7-17-15(18-8-12)21-14-3-5-20(6-4-14)10-13-9-16-11-19(13)2/h7-9,11,14H,3-6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHMCIKQGUQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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